molecular formula C11H7ClFN B1420972 2-Chloro-6-(4-fluorophenyl)pyridine CAS No. 1214354-55-8

2-Chloro-6-(4-fluorophenyl)pyridine

Cat. No. B1420972
M. Wt: 207.63 g/mol
InChI Key: WREPYUIBTYEMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(4-fluorophenyl)pyridine is a chemical compound with the molecular formula C11H7ClFN . It belongs to the family of pyridines and is widely used in various industries due to its unique properties.


Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-6-(4-fluorophenyl)pyridine has been reported in the literature. For instance, the Sandmeyer reaction of pyrimidine resulted in the formation of a 2-chloropyrimidine derivative .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-(4-fluorophenyl)pyridine is C11H7ClFN, with an average mass of 207.631 Da and a monoisotopic mass of 207.025101 Da .

Scientific Research Applications

Synthesis and Reactivity Study

2-Chloro-6-(4-fluorophenyl)pyridine has been utilized in the synthesis of various heterocyclic molecules. For instance, it's involved in the creation of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), which demonstrates potential in non-linear optics due to its first hyperpolarizability properties. These compounds have also been studied for their stability, reactivity, and suitability as anti-cancerous drug precursors (Murthy et al., 2017).

Activation of C-H Bond

In a study, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, a compound similar to 2-Chloro-6-(4-fluorophenyl)pyridine, was used to explore the activation of sp2 and sp3 C-H bonds in the presence of K(2)PtCl(4). This research provided insights into the delicate balance between different types of cyclometalations (Crosby et al., 2009).

Electronic Effects in Fluoroaryl Compounds

Research on fluoroaryl compounds, including derivatives of 2-Chloro-6-(4-fluorophenyl)pyridine, has been conducted to understand the electronic nature of various substituents. This includes comparisons of electronic effects among different fluoroaryl compounds, enhancing the understanding of their inductive effects and solvent susceptibility (Nesmeyanov et al., 1973).

Thrombin Inhibition

In the pharmaceutical realm, derivatives of 2-Chloro-6-(4-fluorophenyl)pyridine have been investigated as potent thrombin inhibitors. This research is crucial for the development of new medications targeting thrombin, a key enzyme in the blood coagulation process (Lee et al., 2007).

Light Emitting Diodes (LEDs)

2-Chloro-6-(4-fluorophenyl)pyridine has been a part of the synthesis of green-emitting Ir(III) complexes, which are crucial for enhancing the performance of polymer light-emitting diodes (LEDs). These compounds enable fine-tuning of emission spectra and have potential applications in display technology (Cho et al., 2010).

Safety And Hazards

Safety data sheets suggest that 2-Chloro-6-(4-fluorophenyl)pyridine may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-chloro-6-(4-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREPYUIBTYEMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4-fluorophenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(4-fluorophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(4-fluorophenyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(4-fluorophenyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(4-fluorophenyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(4-fluorophenyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(4-fluorophenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.